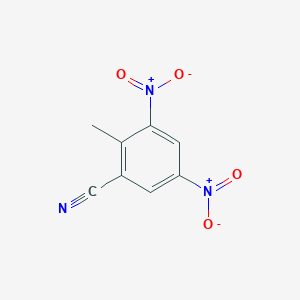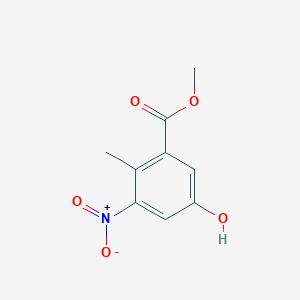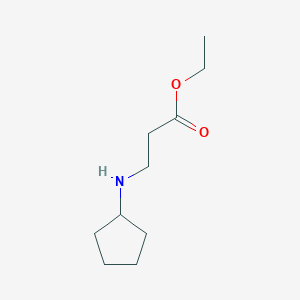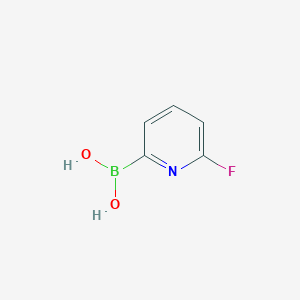
6-Fluoropyridine-2-boronic acid
Descripción general
Descripción
The compound 6-Fluoropyridine-2-boronic acid is a fluorinated boronic acid derivative that is part of a broader class of compounds with significant relevance in organic chemistry and materials science. These compounds are known for their unique properties, which arise from the synergistic effects of fluorination and the presence of the boronic group. The fluorine atoms influence the acidity and structural behavior of the boronic acids, while the boronic group itself is essential for various chemical reactions, particularly in the formation of covalent bonds with diols and participation in Suzuki cross-coupling reactions .
Synthesis Analysis
The synthesis of halopyridinylboronic acids and esters, including 6-Fluoropyridine-2-boronic acid, involves regioselective halogen-metal exchange reactions. This process typically uses n-butyllithium and subsequent quenching with triisopropylborate starting from appropriate dihalopyridines. The methods described ensure the production of single regioisomeric boronic acid or ester products, which are stable and crystalline, making them suitable for further applications in organic synthesis, such as Suzuki cross-coupling .
Molecular Structure Analysis
Fluorination of the aromatic ring in these compounds has been shown to significantly affect their molecular structure. For instance, ab initio calculations have demonstrated that the stability of cyclic semianhydrides, which boronic acids can form, is enhanced by fluorination. The crystal structure determination of related compounds, such as tetrafluoro-1,2-phenylenediboronic acid, reveals strong intermolecular hydrogen bonding facilitated by the fluorine atoms, which is a key factor in the structural behavior of these compounds .
Chemical Reactions Analysis
Fluorinated boronic acids are versatile in chemical reactions. They are known to participate in the formation of 2:1 adducts with bipyridine, sustained by N→B dative bonds. The degree of fluorination modulates the molecular conformation and intermolecular interactions, which are crucial for the formation of inclusion complexes with aromatic guests. These interactions include π···π interactions and additional contacts that are essential for the supramolecular organization of the host-guest complexes . Furthermore, the boronic acids and esters are capable of undergoing Pd-catalyzed Suzuki cross-coupling reactions, which are a cornerstone in the synthesis of new pyridine libraries .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated boronic acids are influenced by the presence of fluorine atoms and the boronic group. The fluorine atoms contribute to the acidity of the compounds, as seen in the exceptional Bronsted acidity of some fluorinated boronic acids. This acidity is a result of the strong hydrogen bonding capabilities of the coordinated water molecules in the crystal structures. Additionally, the boronic group's ability to form stable complexes with diols can be exploited for diol recognition and discrimination, as demonstrated by the use of fluorinated boronic acid-appended benzyl bipyridinium salts in (19)F NMR spectroscopy for bioanalyte detection .
Aplicaciones Científicas De Investigación
-
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : 6-Fluoropyridine-2-boronic acid can be used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Method : The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Boronic acids readily condense with diethanolamine based ligands, with concomitant extrusion of water .
- Results : This method allows for the creation of carbon-carbon bonds under mild and functional group tolerant reaction conditions .
-
Fluorescent Sensor
- Field : Chemical Sensing
- Application : Boronic acids, such as 6-Fluoropyridine-2-boronic acid, can be used in the creation of fluorescent sensors .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : These sensors can be used for the detection of catechol and its amino-derivatives .
-
Heterocyclization with α-oxocarboxylic acids
- Field : Organic Chemistry
- Application : 6-Fluoropyridine-2-boronic acid can be used in heterocyclization with α-oxocarboxylic acids .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not detailed in the source .
-
Precursor to Biologically Active Molecules
- Field : Biochemistry
- Application : 6-Fluoropyridine-2-boronic acid can be used as a precursor to biologically active molecules .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : This application can lead to the creation of molecules with glycogen synthase kinase 3 inhibitory activity and carboxyindoles with HCV NS5B polymerase inhibitory activity .
-
Heteroaryl Benzylureas Synthesis
- Field : Biochemistry
- Application : 6-Fluoropyridine-2-boronic acid can be used as a precursor to heteroaryl benzylureas .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Heteroaryl benzylureas have glycogen synthase kinase 3 inhibitory activity .
-
Carboxyindoles Synthesis
Propiedades
IUPAC Name |
(6-fluoropyridin-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BFNO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKRPJYXNBIBIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628609 | |
| Record name | (6-Fluoropyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoropyridine-2-boronic acid | |
CAS RN |
916176-61-9 | |
| Record name | (6-Fluoropyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



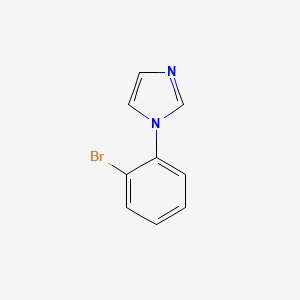

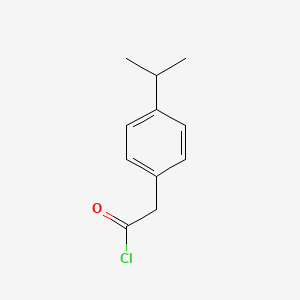


![Imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B1322835.png)
![N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1322838.png)


